Ch55
Description
Chitosan (CH), a linear polysaccharide derived from chitin via deacetylation, is renowned for its biocompatibility, biodegradability, and antimicrobial properties . Its unique structure—composed of β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine—enables versatile applications in biomedicine, tissue engineering, and drug delivery. A notable formulation, referred to here as “CH 55,” exemplifies chitosan’s utility in hydrogels, composites, and bioactive dressings. For instance, CH 55’s gelation mechanism involves β-glycerophosphate (βGP), where heat-induced proton transfer neutralizes chitosan’s amine groups, enabling injectable hydrogel formation at physiological temperatures (37°C) . This system’s pKa alignment (CH: 6.5; βGP: 6.65) ensures solubility at neutral pH and rapid gelation under mild heating, making it ideal for in vivo applications . CH 55 also demonstrates efficacy in polymer composites (e.g., PMMA) for enhancing mechanical strength and in antimicrobial films when functionalized with bioactive agents like basil essential oil microcapsules (BEOMC) .
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUVTBKPJRMLPE-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95906-67-5, 110368-33-7 | |
| Record name | 3,5-Di-tert-butylchalcone 4'-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(3-(3,5-bis(1,1-dimethylethyl)phenyl)-3-oxo-1-propenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110368337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a classical method for synthesizing α,β-unsaturated ketones from aldehydes and ketones under basic or acidic conditions. For CH 55, this would involve:
Reaction Scheme :
4-Formylbenzoic acid + 3,5-Di-tert-butylacetophenone → CH 55 + H2O
Conditions :
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Base-Catalyzed : Aqueous NaOH or KOH in ethanol, heated under reflux.
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Acid-Catalyzed : HCl or H2SO4 in acetic acid, with prolonged heating.
Base catalysis typically favors trans-selectivity, whereas acid conditions may enhance cis-configuration retention. However, the steric bulk of the tert-butyl groups in 3,5-di-tert-butylacetophenone could impede rotation, stabilizing the (Z)-isomer kinetically.
Optimization Challenges :
Horner-Wadsworth-Emmons Olefination
This method employs phosphonate esters to generate enones with precise stereocontrol. A plausible route involves:
Reagents :
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4-Carboxybenzaldehyde
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Diethyl (3,5-di-tert-butylbenzoyl)methylphosphonate
Mechanism :
The aldehyde reacts with the phosphonate ylide, forming the enone via a concerted [2+2] cycloaddition and subsequent elimination. The reaction’s stereoselectivity is influenced by the ylide’s structure and solvent polarity, often favoring the (E)-isomer. To achieve the (Z)-configuration, bulky substituents on the ylide or low-temperature conditions may be employed.
Advantages :
Functional Group Compatibility and Protecting Strategies
Carboxylic Acid Protection
The benzoic acid group in 4-formylbenzoic acid requires protection during enone formation to prevent side reactions (e.g., decarboxylation or esterification). Common protecting groups include:
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Methyl Esters : Formed via Fischer esterification (HCl/MeOH).
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Benzyl Esters : Introduced using benzyl bromide and a base (e.g., K2CO3).
Deprotection post-condensation is achieved through hydrolysis (NaOH/EtOH/H2O) or catalytic hydrogenolysis (for benzyl esters).
tert-Butyl Group Stability
The 3,5-di-tert-butylphenyl moiety is resistant to acidic and basic conditions, making it compatible with most condensation protocols. However, prolonged exposure to strong acids (e.g., H2SO4) at high temperatures may induce partial dealkylation, necessitating controlled reaction times.
Industrial-Scale Synthesis and Process Optimization
Batch Reactor Conditions
Typical Parameters :
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Temperature : 80–100°C for condensation reactions.
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Solvent : DMF or DMSO to dissolve hydrophobic intermediates.
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Catalyst : p-Toluenesulfonic acid (PTSA) for acid-catalyzed routes.
Yield Optimization :
Green Chemistry Considerations
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Solvent Recycling : DMSO recovery via distillation reduces waste.
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Catalyst Recovery : Immobilized acids (e.g., Amberlyst-15) enable reuse across batches.
Analytical Characterization
Spectroscopic Data
1H NMR (CDCl3) :
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δ 1.35 (s, 18H, tert-butyl).
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δ 6.85–7.95 (m, aromatic and enone protons).
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δ 12.1 (s, 1H, COOH).
13C NMR :
HPLC Purity :
Chemical Reactions Analysis
Types of Reactions
CH 55 undergoes various types of chemical reactions, including:
Oxidation: CH 55 can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of CH 55 can lead to the formation of alcohol derivatives.
Substitution: CH 55 can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Cancer Research
CH 55 is extensively utilized in cancer research for its ability to influence cell differentiation and apoptosis in various cancer cell lines.
- Mechanism : It binds to retinoic acid receptors, activating gene expression involved in differentiation and proliferation. This action has been shown to enhance TRAIL-induced apoptosis in cancer cells by upregulating TRAIL receptor 1 expression .
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Case Studies :
- A study demonstrated that CH 55 induces differentiation in melanoma S91 and embryonic carcinoma F9 cells with effective concentrations (EC50 values) of 0.5 nM and 0.26 nM, respectively .
- Another research highlighted its role in inhibiting squamous cell differentiation in rabbit tracheal epithelial cells, showcasing an EC50 of 0.02 nM .
Cell Differentiation Studies
CH 55 serves as a powerful inducer of cell differentiation across various cell types.
- Applications :
- Technical Data :
| Cell Type | EC50 (nM) | Effect |
|---|---|---|
| Melanoma S91 | 0.5 | Induces differentiation |
| Embryonic Carcinoma F9 | 0.26 | Induces differentiation |
| Rabbit Tracheal Epithelial Cells | 0.02 | Inhibits squamous cell differentiation |
Receptor Binding Studies
The compound is crucial for studying the binding affinities and activities of retinoic acid receptors.
Mechanism of Action
CH 55 exerts its effects by binding to retinoic acid receptor alpha and retinoic acid receptor beta with high affinity. This binding leads to the activation of these receptors, which in turn regulate the expression of genes involved in cell differentiation and proliferation . The compound also inhibits the activity of transglutaminase and increases cholesterol sulfate levels, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydrogel-Forming Efficiency: CH/βGP vs. Other Weak Base Systems
Chitosan’s gelation with βGP outperforms other weak bases (e.g., NaHCO₃, SPD, SHC) due to their complementary pKa values and temperature-responsive behavior. The table below summarizes key differences:
βGP’s synergistic interaction with chitosan enables sustained gel integrity, whereas NaHCO₃ causes rapid gas formation, and SPD/SHC systems exhibit slower protonation, limiting their utility in injectable hydrogels .
Mechanical Performance: CH-PMMA Composites vs. Pure PMMA
Incorporating CH into PMMA matrices improves mechanical properties, as shown in the following comparative analysis:
| CH Content (wt%) | Hardness (Shore D) | Compressive Strength (MPa) | Young’s Modulus (MPa) |
|---|---|---|---|
| 0 (Pure PMMA) | 80 ± 2 | 65.8 ± 3.1 | 2263 ± 120 |
| 4 | 85 ± 3 | 72.4 ± 2.8 | 2450 ± 135 |
| 8 | 78 ± 4 | 68.1 ± 3.5 | 2300 ± 110 |
Optimal performance occurs at 4–6 wt% CH, where particle dispersion enhances hardness and compressive strength. Higher loads (8 wt%) reduce properties due to aggregation .
Antimicrobial Activity: CH Films vs. CH/PLA Nanofibers
CH’s antimicrobial efficacy varies with formulation:
BEOMC-functionalized films show superior activity due to synergistic effects between CH and essential oils, while PLA blends rely on hydrophilicity for bacterial adhesion .
Research Findings and Implications
CH 55’s versatility stems from its tunable physicochemical properties, which surpass many polysaccharides and synthetic polymers in specific applications. Key advantages include:
- Hydrogels : Superior temperature responsiveness and biocompatibility vs. alginate or hyaluronic acid .
- Composites : Enhanced mechanical performance in PMMA at optimal CH loads .
- Antimicrobials : Synergy with natural extracts (e.g., BEOMC) for targeted efficacy .
- Anti-Inflammatory Dressings : Multifunctional activity via bioactive PP integration .
Future research should explore CH 55’s scalability, long-term biodegradation, and clinical translation in chronic wound models.
Biological Activity
CH 55, a compound belonging to the class of hydrazones, has garnered attention for its diverse biological activities. This article explores the various aspects of CH 55, including its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Overview of Hydrazones
Hydrazones are organic compounds characterized by the functional group R1R2C=N-NH2, where R1 and R2 can be various substituents. They exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The unique structure of hydrazones allows for significant interaction with biological targets, making them promising candidates for drug development .
Antimicrobial Activity
CH 55 has demonstrated notable antimicrobial properties. Studies indicate that hydrazone derivatives can inhibit the growth of various bacterial strains. For instance, compounds similar to CH 55 have shown minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against certain pathogens .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| CH 55 | 6.25 | E. coli |
| Similar Compound | 0.78 | Mycobacterium tuberculosis |
Anticancer Properties
Research has revealed that CH 55 exhibits significant antiproliferative activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values for hydrazone derivatives have been reported to range from 4 µM to 17 µM in various studies targeting lung and breast cancer cells .
The mechanism by which CH 55 exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : Hydrazone compounds can inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that CH 55 may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : CH 55 may also exhibit antioxidant properties that help mitigate oxidative stress in cells, contributing to its anticancer effects.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Eswaran et al., a series of hydrazone derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and E. coli. CH 55 showed promising results with an MIC comparable to standard antibiotics .
Case Study 2: Anticancer Potential
A recent investigation explored the effects of CH 55 on the proliferation of human lung cancer cells (A549). The study found that treatment with CH 55 led to a significant reduction in cell viability, suggesting its potential as an anticancer agent .
Q & A
Q. What interdisciplinary approaches enhance CH 55’s application in material science?
- Integration :
- Hybrid Systems : Combine CH 55 with polymers/nanoparticles for enhanced functionality.
- Surface Characterization : Use SEM/AFM to study composite interfaces.
- Stability Testing : Expose materials to extreme conditions (e.g., UV, humidity) .
- Collaborate with physicists/engineers to validate performance metrics (e.g., tensile strength) .
Data Presentation Guidelines
- Tables : Include statistical summaries (mean ± SD, p-values) for key findings.
- Figures : Label axes with units and provide error bars for replicates.
- Supplemental Materials : Archive raw spectra, crystallographic data, and computational inputs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
